molecular formula C27H25FN4O2 B2781308 N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide CAS No. 1029765-38-5

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide

Cat. No.: B2781308
CAS No.: 1029765-38-5
M. Wt: 456.521
InChI Key: OGEAERFWICXHPN-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with bromophenyl and fluorobenzyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl and fluorobenzyl groups may enhance binding affinity and specificity. This compound may modulate biological pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Shares the bromophenyl group but lacks the quinazolinone core.

    N-(4-fluorobenzyl)acetamide: Contains the fluorobenzyl group but lacks the bromophenyl and quinazolinone components.

Uniqueness

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is unique due to its combination of a quinazolinone core with bromophenyl and fluorobenzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-5-4-6-19(17-18)26(33)30-24-22-7-2-3-8-23(22)29-25(24)27(34)32-15-13-31(14-16-32)21-11-9-20(28)10-12-21/h2-12,17,29H,13-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEAERFWICXHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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